In Vivo Target Engagement and Survival Benefit
SHMT-IN-2 is the first SHMT inhibitor to demonstrate in vivo target engagement, validated by 13C-serine isotope tracing, and to produce a statistically significant survival benefit in a NOTCH1-driven mouse primary T-ALL model [1]. The predecessor compound SHIN1 (RZ-2994), despite being ~2.6-fold more potent biochemically against SHMT1 (IC50 = 5 nM vs. 13 nM) and ~5-fold more potent against SHMT2 (IC50 = 13 nM vs. 66 nM) , could not achieve in vivo target engagement due to inadequate pharmacokinetic properties. SHMT-IN-2 was rationally designed with substituent modifications on the phenyl ring that improved metabolic stability and oral bioavailability, resulting in dose-dependent tumor growth inhibition at 10–50 mg/kg (oral or intraperitoneal) in murine xenograft models while maintaining tolerable safety profiles .
| Evidence Dimension | In vivo target engagement and anti-tumor efficacy |
|---|---|
| Target Compound Data | SHMT-IN-2: Confirmed in vivo target engagement (13C-serine tracing); survival benefit in NOTCH1-driven mouse primary T-ALL; dose-dependent tumor growth inhibition at 10–50 mg/kg in xenografts |
| Comparator Or Baseline | SHIN1 (RZ-2994): No in vivo target engagement achievable due to poor PK stability |
| Quantified Difference | Qualitative (binary): SHMT-IN-2 achieves in vivo target engagement; SHIN1 does not. SHMT-IN-2 extends survival in T-ALL model; SHIN1 has no reported in vivo survival data. |
| Conditions | NOTCH1-driven mouse primary T-ALL model; murine xenograft models; 13C-serine tracing for target engagement verification |
Why This Matters
For researchers requiring in vivo proof-of-concept, SHMT-IN-2 is the only SHMT inhibitor with demonstrated in vivo target engagement and survival benefit, making SHIN1 unsuitable for any experiment involving animal models.
- [1] García-Cañaveras JC, Lancho O, Ducker GS, et al. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia. Leukemia. 2021;35(2):377-388. doi:10.1038/s41375-020-0845-6 View Source
